![molecular formula C21H21N3O4 B6491051 methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate CAS No. 921780-22-5](/img/structure/B6491051.png)
methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a 1,3,4-oxadiazole ring, an indole ring, and a furan ring . These structures are often found in biologically active compounds, so it’s possible that this compound could have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 1,3,4-oxadiazole ring, the indole ring, and the furan ring would all contribute to the overall shape and electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been reported to have anti-inflammatory properties . This is demonstrated through egg albumin denaturation inhibition and red blood cell membrane stabilization assays .
Anticancer Applications
Indole derivatives have been used in the treatment of cancer cells . Their application as biologically active compounds has attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This makes them valuable in the development of new antimicrobial agents .
Antitubercular Properties
Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Antidiabetic Applications
Indole derivatives have been reported to have antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes .
Antimalarial Properties
Indole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s .
Mechanism of Action
Target of Action
The compound, methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
Indole derivatives are known to be biologically active , suggesting that they have suitable pharmacokinetic properties for drug development.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-4-9-19-22-23-20(28-19)17-12-14-7-5-6-8-16(14)24(17)13-15-10-11-18(27-15)21(25)26-2/h5-8,10-12H,3-4,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFMDSDKTIKAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.